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Compound of Interest

Compound Name: Org 43553

Cat. No.: B1677481

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of
Org 43553, a first-in-class, orally active, low molecular weight agonist of the luteinizing
hormone (LH) receptor.[1][2] Org 43553, a thienopyrimidine derivative, has been investigated
as a potential replacement for subcutaneously administered human chorionic gonadotropin
(hCG) in assisted reproductive technologies.[1][2] Its favorable pharmacokinetic profile and
demonstrated in vivo efficacy make it a significant compound in the field of reproductive
medicine.[1]

Core Pharmacological Properties

Org 43553 acts as a potent and selective allosteric agonist of the human LH receptor (LHR).
Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, Org 43553
interacts with the transmembrane domain of the receptor. This allosteric binding selectively
activates the Gs/adenylyl cyclase/cAMP signaling pathway, with minimal to no activation of the
Gag/phospholipase C (PLC) pathway that is also stimulated by LH.

In Vitro Pharmacology

The in vitro activity of Org 43553 has been characterized in various cell-based assays. It is a
potent stimulator of the human LH receptor, with an EC50 in the low nanomolar range. Its
selectivity has been assessed against other related glycoprotein hormone receptors.
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Parameter Value Cell Line/Assay Reference
CHO cells expressing
LH Receptor Agonism human LH-R and a
3.7 nM

(EC50)

CRE-luciferase

reporter gene

1.7 nM

Engineered in vitro
system measuring

CAMP production

FSH Receptor
Agonism (EC50)

110 nM

CHO-FSH receptor

assay

TSH Receptor
Agonism (EC50)

>3 uM

HEK293-TSH receptor

assay

CRF1 Receptor

Agonism

No agonistic effect

CHO-CRF1 cell line

Binding Affinity (Kd)

24 +£0.4 nM

CHO-K1 cell
membranes
expressing human LH

receptor

Maximum Binding

Capacity (Bmax)

1.6 + 0.2 pmol/mg

protein

CHO-K1 cell
membranes
expressing human LH

receptor

In Vivo Pharmacology & Pharmacokinetics

Preclinical studies in animal models have demonstrated the oral bioavailability and in vivo

efficacy of Org 43553 in inducing physiological responses downstream of LH receptor

activation.

Pharmacokinetic Parameters:
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. Bioavailabil .
Species Route Dose it Half-life (t%2) Reference
ity
Rat (female) Oral 50 mg/kg 79% 3.4h
Dog (female) Oral 50 mg/kg 44%
Human Oral 25-900 mg 30-47h
Pharmacodynamic Effects:
Animal Model Effect Dose Reference

Immature Mice

Ovulation Induction

5-50 mg/kg (p.o.)

Cyclic Rats Ovulation Induction 50 mg/kg (p.o.)
Increased

Male Rats Testosterone 10-250 mg/kg (p.o.)
Production
Reduction in fat mass,

Male Mice increased energy

expenditure

Signaling Pathway of Org 43553

Org 43553 exhibits biased agonism, preferentially activating the cAMP pathway over the IP3

pathway upon binding to the LH receptor.
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Caption: Org 43553 allosterically activates the LHR, leading to cCAMP pathway stimulation.

Experimental Protocols
In Vitro Bioassays

LH Receptor Agonistic Activity Assay:

e Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human LH
receptor and a cyclic-AMP-response-element (CRE)-inducible luciferase gene was used.

o Method: Cells were incubated with varying concentrations of Org 43553. Activation of the LH
receptor leads to an increase in intracellular cAMP, which in turn activates the CRE-
luciferase reporter gene.

» Endpoint: Luciferase activity was measured as an indicator of receptor activation. The EC50
value was calculated from the dose-response curve.

Receptor Binding Assay:

e Preparation: Cell membranes were prepared from CHO-K1 cells expressing the human LH
receptor.

» Radioligand: [3H]Org 43553 was used as the radioligand.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1677481?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677481?utm_src=pdf-body
https://www.benchchem.com/product/b1677481?utm_src=pdf-body
https://www.benchchem.com/product/b1677481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Method: Equilibrium saturation binding assays were performed by incubating the cell
membranes with increasing concentrations of [3H]Org 43553. Non-specific binding was
determined in the presence of an excess of unlabeled Org 43553.

o Endpoint: The dissociation constant (Kd) and the maximum number of binding sites (Bmax)
were determined by Scatchard analysis of the saturation binding data.
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Caption: Workflow for in vitro characterization of Org 43553.

In Vivo Models

Ovulation Induction in Rats:
e Animal Model: Cyclic female Wistar rats.

e Method: The endogenous LH surge was suppressed using a GnRH antagonist. Follicular
development was stimulated with recombinant FSH. A single oral dose of Org 43553 was
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administered to induce ovulation.

o Endpoint: The number of ovulated oocytes in the ampulla was counted.
Testosterone Production in Male Rats:
e Animal Model: Male Wistar rats.

o Method: A single oral dose of Org 43553 was administered. Blood samples were collected at

various time points.
o Endpoint: Serum testosterone levels were measured by radioimmunoassay.
Pharmacokinetic Studies in Rats and Dogs:
e Animal Models: Female cannulated Wistar rats and female Beagle dogs.

e Method: Org 43553 was administered intravenously and orally. Blood samples were
collected at regular intervals.

e Analysis: Serum levels of Org 43553 were measured by LC-MS/MS to determine
pharmacokinetic parameters such as bioavailability and half-life.
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Caption: Experimental workflows for in vivo evaluation of Org 43553.

Conclusion

The preclinical data for Org 43553 strongly support its profile as a potent, orally bioavailable,
and selective allosteric agonist of the LH receptor. Its distinct mechanism of action, leading to
biased signaling, and its demonstrated efficacy in relevant animal models of ovulation and
steroidogenesis, highlight its potential as a convenient and effective alternative to injectable
gonadotropins for the treatment of infertility. The shorter half-life compared to hCG may also
offer a clinical advantage by potentially reducing the risk of ovarian hyperstimulation syndrome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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